
1-Chloro-4-fluorobut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-fluorobut-2-yne is an organic compound with the molecular formula C4H4ClF It is a member of the halogenated alkynes family, characterized by the presence of both chlorine and fluorine atoms attached to a butyne backbone
Preparation Methods
The synthesis of 1-Chloro-4-fluorobut-2-yne can be achieved through several routes. One common method involves the reaction of 1,4-dichlorobut-2-yne with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the fluorination process. Industrial production methods may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
1-Chloro-4-fluorobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the butyne backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: This compound can undergo [2+2] cycloaddition reactions with alkenes or alkynes to form cyclobutene derivatives. Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-fluorobut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluorobut-2-yne involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis.
Comparison with Similar Compounds
1-Chloro-4-fluorobut-2-yne can be compared with other halogenated alkynes, such as 1,4-dichlorobut-2-yne and 1,4-difluorobut-2-yne. These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms influences their chemical behavior and potential uses. For example, 1,4-dichlorobut-2-yne is more reactive in substitution reactions, while 1,4-difluorobut-2-yne may have different biological activities.
Properties
CAS No. |
407-80-7 |
|---|---|
Molecular Formula |
C4H4ClF |
Molecular Weight |
106.52 g/mol |
IUPAC Name |
1-chloro-4-fluorobut-2-yne |
InChI |
InChI=1S/C4H4ClF/c5-3-1-2-4-6/h3-4H2 |
InChI Key |
GQXNYLRVPRHOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)

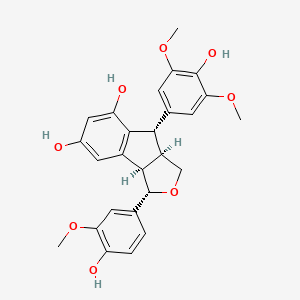
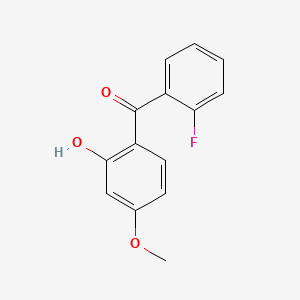
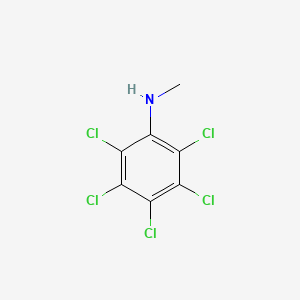
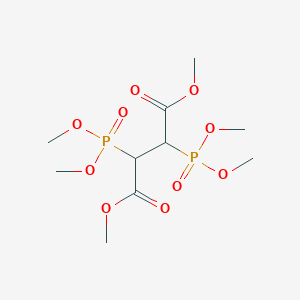

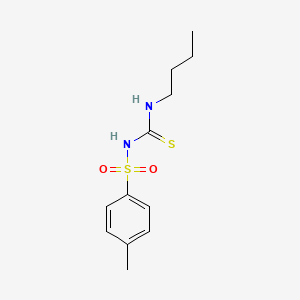
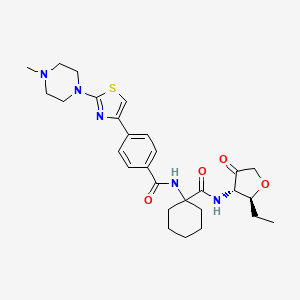
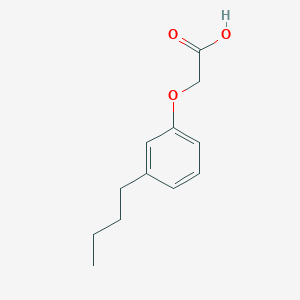
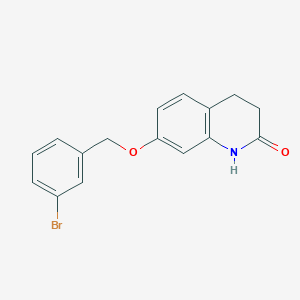
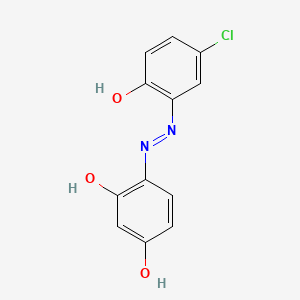
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
